molecular formula C12H14N2O5 B409607 Methyl 4-(morpholin-4-yl)-3-nitrobenzoate CAS No. 26577-60-6

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate

Cat. No. B409607
CAS RN: 26577-60-6
M. Wt: 266.25g/mol
InChI Key: HPZLCXOOZSLFPW-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is a chemical compound with the following structural formula: . It belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure.

Scientific Research Applications

Biocatalysis

“Methyl 4-(morpholin-4-yl)-3-nitrobenzoate” can be used in biocatalysis , particularly in the synthesis of chiral compounds. For instance, it can be involved in the enantiomer selective acylation of alcohols, which is a crucial step in producing enantiomerically pure substances for pharmaceuticals . The compound’s structure allows for selective reactions, making it valuable for creating specific chiral centers in complex molecules.

properties

IUPAC Name

methyl 4-morpholin-4-yl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLCXOOZSLFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate

Synthesis routes and methods

Procedure details

4-Morpholino-3-nitrobenzoic acid prepared in the same manner as in Example 10(1) (3.0 g) is dissolved in methanol (15 ml), and thereto is added dropwise a 10% solution of trimethylsilyldiazomethane in n-hexane in an equimolar amount, and the mixture is stirred at room temperature for one hour. Methanol is distilled off under reduced pressure, and the residue is extracted with ethyl acetate. The extract is washed with 5% aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution in this order, dried over anhydrous sodium sulfate, and ethyl acetate is distilled off under reduced pressure to give methyl 4-morpholino-3-nitrobenzoate (3.2 g).
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